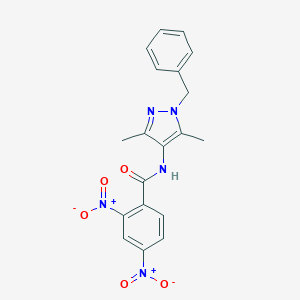![molecular formula C20H16Cl2N2O3S B451148 2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B451148.png)
2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chlorophenyl and sulfamoyl groups, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-chlorobenzenesulfonamide with 4-chlorophenylacetic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include:
- Temperature: 80-100°C
- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents
- Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chlorophenyl sulfone
- 4-chlorophenyl chloroformate
- 1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane
Uniqueness
2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide is unique due to its combination of chlorophenyl and sulfamoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C20H16Cl2N2O3S |
|---|---|
Peso molecular |
435.3g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-15-3-1-14(2-4-15)13-20(25)23-17-9-11-19(12-10-17)28(26,27)24-18-7-5-16(22)6-8-18/h1-12,24H,13H2,(H,23,25) |
Clave InChI |
ARGGTBKGWNCCQR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B451066.png)
![2-(4-chlorophenoxy)-N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B451068.png)

![3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID](/img/structure/B451070.png)
![Methyl 2-[(4-isopropoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451071.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B451072.png)
![Ethyl 4-(4-bromophenyl)-2-[(cyclopentylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B451073.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B451075.png)
![5-BROMO-N'~2~-{(Z)-1-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-FUROHYDRAZIDE](/img/structure/B451079.png)
![N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B451083.png)
![Ethyl 4-(2-chlorophenyl)-2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B451084.png)
![Isopropyl 5-(aminocarbonyl)-2-[(2,4-dichlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B451086.png)

